![molecular formula C10H13Cl2N B2549576 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-30-0](/img/structure/B2549576.png)
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride
Overview
Description
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-chlorobenzyl chloride with azetidine, followed by the formation of the hydrochloride salt. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Ring-Opening: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, facilitate ring-opening reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of azetidine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields reduced azetidine derivatives.
Ring-Opened Products: Ring-opening reactions result in linear or branched amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride exhibits a variety of biological activities, making it a candidate for further investigation in therapeutic contexts:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its utility in combating bacterial infections.
- Anticancer Activity : Initial findings point to the compound's ability to modulate cellular pathways, potentially inhibiting cancer cell proliferation. The specific mechanisms remain under investigation, but interactions with enzymes or receptors are likely involved .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to inflammatory processes, similar to other azetidine derivatives that have shown promise in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps that can be optimized for industrial production. Techniques such as continuous flow processes may be employed to enhance yield and purity. The compound serves as a versatile building block in organic synthesis, with applications including:
- Drug Discovery : It is used as a precursor in the synthesis of more complex pharmaceutical agents.
- Polymer Synthesis : Its unique structure allows it to be incorporated into various polymeric materials.
- Catalysis : The compound may also function as a catalyst or chiral template in organic reactions .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Azetidine | Four-membered nitrogen-containing ring | Parent compound without substituents |
2-Chlorobenzylamine | Amino derivative of chlorobenzene | Lacks the azetidine ring |
3-Acetylazetidine | Acetylated derivative of azetidine | Different reactivity due to acetyl group |
1,4-Diarylazetidinone | Contains multiple aryl groups | Potent anticancer agents |
Case Studies and Research Findings
Recent research has highlighted various applications of azetidine derivatives, emphasizing their importance in medicinal chemistry:
- Antibacterial Activity : A study on azetidinone derivatives demonstrated their effectiveness against bacterial strains, suggesting that modifications to the azetidine core can enhance activity against resistant bacteria .
- Cancer Treatment : Another investigation found that certain azetidinone compounds exhibited significant antiproliferative effects on breast cancer cell lines, indicating potential pathways for therapeutic development .
- Inflammation Modulation : Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are key targets in managing pain and inflammation-related disorders .
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class, which lacks the chlorophenyl group.
2-Chlorobenzylamine: A related compound with a similar chlorophenyl group but without the azetidine ring.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and stability.
Uniqueness
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is unique due to the combination of the azetidine ring and the chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C10H13Cl2N
- Molecular Weight : 220.12 g/mol
- CAS Number : 1354961-30-0
The compound is synthesized through the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base, typically sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrochloride salt is formed by treating the product with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which can lead to the inhibition or activation of various biological pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have shown that derivatives of azetidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific case studies have reported on the cytotoxic effects of similar azetidine derivatives on various cancer cell lines, indicating a promising avenue for further research in oncology .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Azetidine | Four-membered ring | Basic scaffold for various derivatives |
2-Chlorobenzylamine | Aromatic amine | Antimicrobial activity |
Aziridine | Three-membered ring | Higher ring strain; different reactivity |
The combination of the azetidine ring and chlorophenyl group in this compound provides distinct chemical reactivity and potential biological activity that may not be present in simpler analogs.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of azetidine derivatives, including this compound:
- Antibacterial Activity Study :
- Cytotoxicity Assays :
- Mechanistic Studies :
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]azetidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIOIMGREMFXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-30-0 | |
Record name | 3-[(2-chlorophenyl)methyl]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.